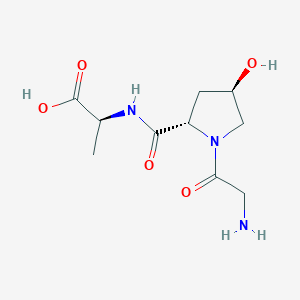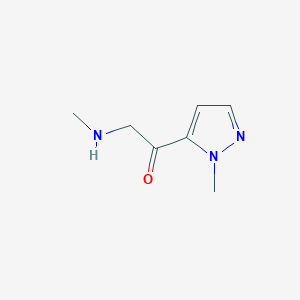
1-Bromo-2-styrylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-styrylbenzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom and a styryl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-styrylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-styrylbenzene. Under a nitrogen atmosphere, this compound (6 mmol) is added to 100 mL of dry tetrahydrofuran (THF) and stirred at -78°C for 10 minutes. After cooling, 1.6M n-butyllithium (6 mmol) is added dropwise .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using bromine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-styrylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
1-Bromo-2-styrylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is studied for its potential use in developing fluorescent probes for detecting amyloid plaques in Alzheimer’s disease.
Mécanisme D'action
The mechanism by which 1-Bromo-2-styrylbenzene exerts its effects involves its interaction with specific molecular targets. For example, in biological applications, it may bind to amyloid plaques, allowing for their detection through fluorescence. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
Styrene: A compound with a vinyl group attached to the benzene ring, lacking the bromine atom.
1-Bromo-4-styrylbenzene: A positional isomer with the bromine atom attached at the para position relative to the styryl group.
Propriétés
Formule moléculaire |
C14H11Br |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-bromo-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
Clé InChI |
FRBANDMAHCQSMS-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Br |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


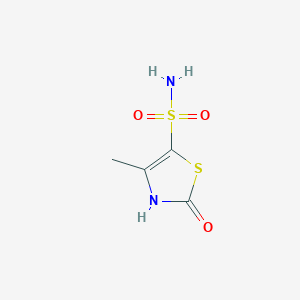
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)

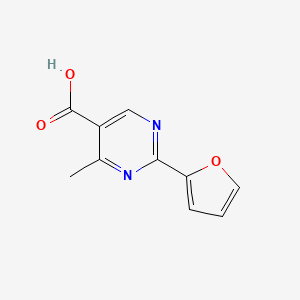
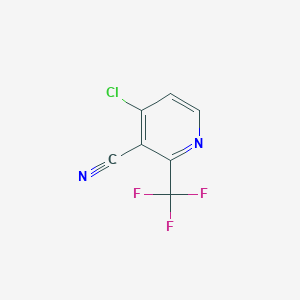
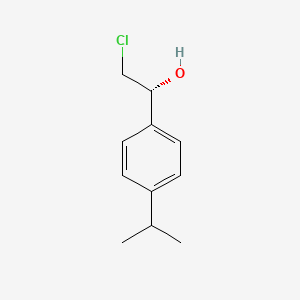
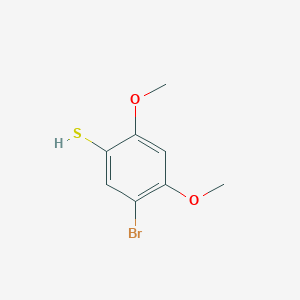



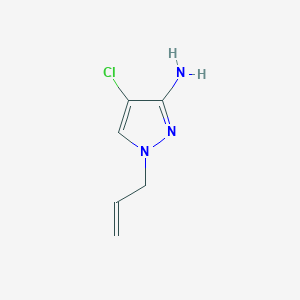
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
